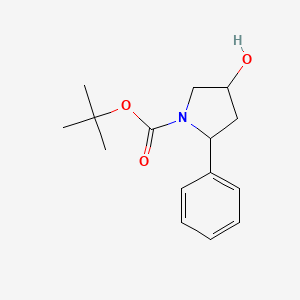

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Description

tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a phenyl substituent at position 2, and a hydroxyl group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting cancer and neurological disorders. Its stereochemistry and functional groups enable versatile reactivity, making it a valuable scaffold for drug discovery .

The synthesis typically involves organolithium-mediated reactions. For example, phenyllithium addition to tert-butyl 4-oxopiperidine-1-carboxylate under inert conditions at −78 °C yields structurally related piperidine derivatives, highlighting the importance of low-temperature conditions for stereochemical control .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUTUQUCZEQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free conditions . Another approach involves the use of aldehydes and tert-butyl hydroperoxide, catalyzed by Bu4NI, to form tert-butyl peresters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride in methanol is a typical reducing agent.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to five analogs (Table 1), focusing on ring size, substituent effects, and applications.

Key Observations:

Ring Size and Flexibility :

- The pyrrolidine core (5-membered ring) in the target compound confers higher ring strain and rigidity compared to piperidine (6-membered) or dihydropyridine analogs. This rigidity influences binding affinity in biological targets .

- The dihydropyridine derivative (unsaturated ring) exhibits enhanced electron-deficient character due to conjugation, enabling unique reactivity in cross-coupling reactions .

Substituent Effects :

- Phenyl vs. Trifluoromethylphenyl : The phenyl group in the target compound enhances lipophilicity, aiding membrane permeability, while the trifluoromethyl group in the dihydropyridine analog improves metabolic stability and electron-withdrawing properties .

- Hydroxy vs. Hydroxymethyl : The hydroxymethyl group in the (2S,4S)-isomer allows for further functionalization (e.g., phosphorylation), whereas the 4-hydroxy group in the target compound participates in hydrogen bonding, critical for receptor interactions .

Stereochemical Considerations :

- The (R)-configuration in tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate is crucial for its anticancer activity, demonstrating the role of stereochemistry in biological efficacy .

Biological Activity

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate (TBHP) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H17NO3

Molecular Weight : 235.28 g/mol

IUPAC Name : Tert-butyl (4-hydroxy-2-phenylpyrrolidine-1-carboxylate)

CAS Number : [Not provided in the sources]

TBHP's biological activity is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound is thought to modulate neurotransmitter systems and may exhibit neuroprotective properties. Its structure allows it to act as an inhibitor of certain enzymes, potentially influencing metabolic pathways related to oxidative stress and inflammation.

Antioxidant Activity

Research indicates that TBHP exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which can mitigate oxidative damage in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Neuroprotective Effects

Studies have demonstrated that TBHP can protect neuronal cells from apoptosis induced by various stressors. This neuroprotective effect is believed to be due to its ability to enhance cellular antioxidant defenses and modulate signaling pathways involved in cell survival.

Antimicrobial Properties

Initial investigations suggest that TBHP may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, although further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Neuroprotection in vitro | TBHP was shown to reduce cell death in neuronal cell cultures exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases. |

| Antioxidant assays | In various assays, TBHP demonstrated a dose-dependent ability to reduce reactive oxygen species (ROS) levels, supporting its role as an antioxidant. |

| Antimicrobial testing | Preliminary tests indicated that TBHP exhibited inhibitory effects on Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent. |

Comparative Analysis

Compared to other compounds with similar structures, TBHP's unique hydroxyl and carboxylate groups contribute significantly to its biological activities. For instance:

| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Properties |

|---|---|---|---|

| TBHP | High | Yes | Moderate |

| Compound A | Moderate | Yes | Low |

| Compound B | Low | No | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.